![molecular formula C22H23NO3S B2674686 Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421462-95-4](/img/structure/B2674686.png)
Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
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Description
Scientific Research Applications
- Compound 7 has been evaluated for its antimicrobial potential. Notably, it displayed strong inhibitory effects against various microorganisms, including bacteria and yeasts .
- Researchers have investigated the cytotoxicity of Compound 7. It exhibited significant activity against human ovarian cancer cells (A2780) .
- Compound 7 was screened against different cell lines, including African green monkey kidney epithelial cells (VERO), human breast cancer cells (MCF-7), human lung fibroblast cells (WI-38), and human liver cancer cells (HepG2) .
- For instance, it forms hydrogen bonds with Arg184 and Lys179, suggesting potential therapeutic relevance .
Antimicrobial Activity
Cytotoxicity and Anticancer Properties
Bioactivity Screening
Molecular Docking Studies
Novel Heterocyclic Compounds
properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-25-18-6-8-19(9-7-18)27-15-16-10-12-23(13-11-16)22(24)21-14-17-4-2-3-5-20(17)26-21/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSSSRDMSIIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone |
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